
FXa-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXa-IN-1 is a small molecule inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is essential for blood clot formation. Inhibiting Factor Xa can prevent thrombus formation, making this compound a valuable compound in the treatment and prevention of thromboembolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FXa-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
FXa-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and enhance its binding affinity to Factor Xa.
Reduction: Removal of oxygen atoms to modify the compound’s electronic properties.
Substitution: Replacement of specific functional groups to improve the compound’s stability and bioavailability.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may enhance its inhibitory activity or pharmacokinetic profile .
Scientific Research Applications
FXa-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Factor Xa inhibitors.
Biology: Employed in research to understand the role of Factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: Investigated as a potential therapeutic agent for the treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.
Industry: Utilized in the development of new anticoagulant drugs and in the screening of compound libraries for novel Factor Xa inhibitors
Mechanism of Action
FXa-IN-1 exerts its effects by selectively binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of fibrin clots. The molecular targets of this compound include the catalytic triad of Factor Xa, which consists of serine, histidine, and aspartate residues .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to FXa-IN-1 include:
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
Uniqueness
This compound is unique in its high specificity and potency for Factor Xa, as well as its favorable pharmacokinetic properties. Unlike some other Factor Xa inhibitors, this compound has shown a broader therapeutic window and fewer adverse effects in preclinical studies .
Properties
Molecular Formula |
C24H18F5N5O |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[4-(N,N-dimethylcarbamimidoyl)-2-fluorophenyl]-2-(3-fluoronaphthalen-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H18F5N5O/c1-33(2)22(30)15-7-8-18(16(25)10-15)31-23(35)20-12-21(24(27,28)29)32-34(20)19-11-14-6-4-3-5-13(14)9-17(19)26/h3-12,30H,1-2H3,(H,31,35) |
InChI Key |
OHAWXGAOPUKZCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
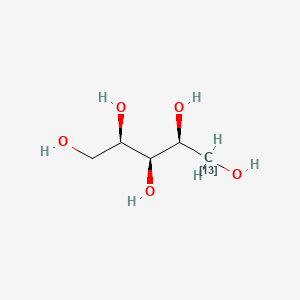
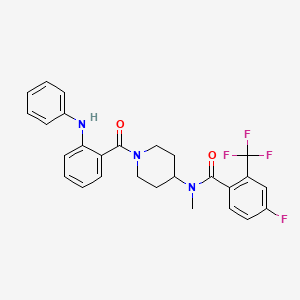
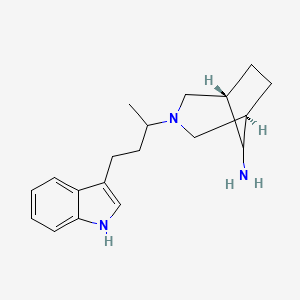
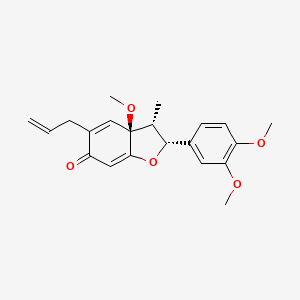
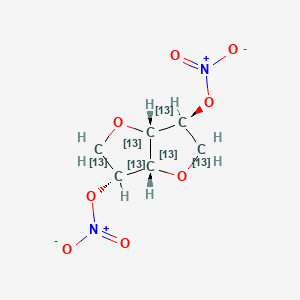
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)

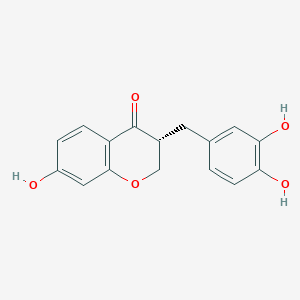
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)

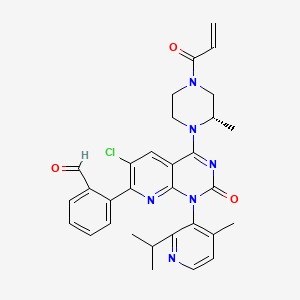
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
